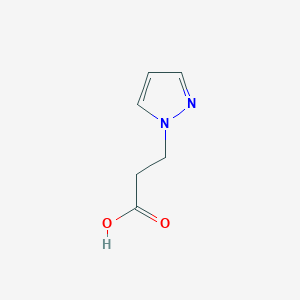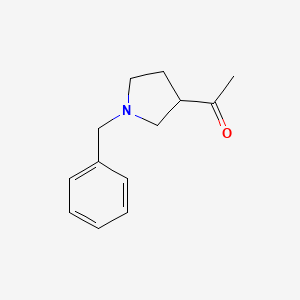
1-(1-Benzylpyrrolidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Benzylpyrrolidin-3-yl)ethanone can be synthesized through various methods. One common method involves the reaction of 3-acetyl-1-benzylpyrrolidine with sodium borohydride in methanol. The reaction mixture is stirred at room temperature for 17 hours, followed by concentration, dilution with ethyl acetate, washing with water and brine, drying with sodium sulfate, and concentration to afford the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and chemical manufacturing facilities under controlled conditions to ensure purity and yield .
化学反応の分析
Types of Reactions: 1-(1-Benzylpyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1-(1-Benzylpyrrolidin-3-yl)ethanol using sodium borohydride in methanol.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol is commonly used for the reduction of this compound.
Substitution: Various reagents can be used depending on the desired substitution, including halogens, acids, and bases.
Major Products Formed:
Reduction: 1-(1-Benzylpyrrolidin-3-yl)ethanol.
Substitution: Products vary based on the substituents introduced during the reaction.
科学的研究の応用
1-(1-Benzylpyrrolidin-3-yl)ethanone has several applications in scientific research, including:
作用機序
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .
類似化合物との比較
1-(1-Benzylpyrrolidin-3-yl)ethanol: A reduced form of 1-(1-Benzylpyrrolidin-3-yl)ethanone.
3-Acetyl-1-benzylpyrrolidine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways .
特性
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQGQRVJAOUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326828 |
Source


|
| Record name | NSC617625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87088-73-1 |
Source


|
| Record name | NSC617625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzylpyrrolidin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
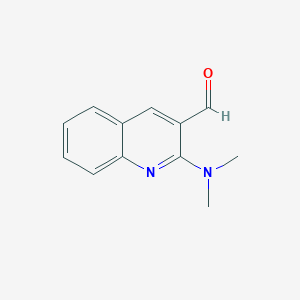

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)
![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)
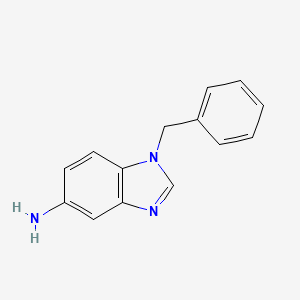
![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

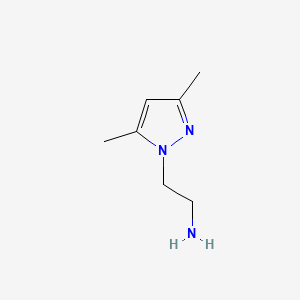
![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)
